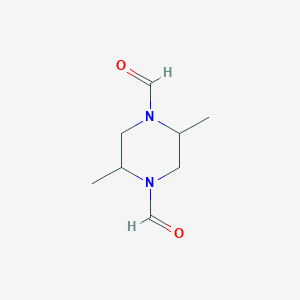
2,5-Dimethylpiperazine-1,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylpiperazine-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two methyl groups at the 2 and 5 positions and two formyl groups at the 1 and 4 positions of the piperazine ring
Méthodes De Préparation
The synthesis of 2,5-Dimethylpiperazine-1,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpiperazine with an oxidizing agent to introduce the formyl groups at the 1 and 4 positions. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled temperature and solvent conditions .
Industrial production methods for this compound may involve more scalable and cost-effective processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of reagents and reaction conditions is critical to ensure the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
2,5-Dimethylpiperazine-1,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the formyl groups can yield the corresponding alcohols. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for this purpose.
Substitution: The formyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of imines, hydrazones, or other substituted derivatives. Common reagents for these reactions include amines, hydrazines, and hydroxylamines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with NaBH4 would yield 2,5-dimethylpiperazine-1,4-dimethanol.
Applications De Recherche Scientifique
2,5-Dimethylpiperazine-1,4-dicarbaldehyde has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism by which 2,5-Dimethylpiperazine-1,4-dicarbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or pathways involved in disease processes. For example, derivatives of this compound have been shown to inhibit enzymes involved in the progression of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
2,5-Dimethylpiperazine-1,4-dicarbaldehyde can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Piperazine-1,4-dicarbaldehyde: Lacks the methyl groups at the 2 and 5 positions, resulting in different reactivity and properties.
2,5-Dimethylpiperazine: Lacks the formyl groups, making it less reactive in certain chemical reactions.
1,4-Dimethylpiperazine-2,5-dicarbaldehyde: A positional isomer with different placement of the formyl and methyl groups, leading to distinct chemical behavior.
The presence of both methyl and formyl groups in this compound gives it unique reactivity and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
50862-16-3 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2,5-dimethylpiperazine-1,4-dicarbaldehyde |
InChI |
InChI=1S/C8H14N2O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
XWGATRXRUZKRSS-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(CN1C=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




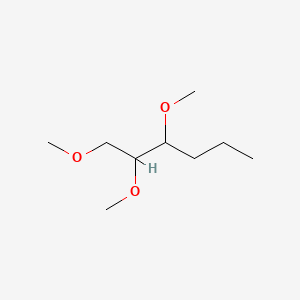
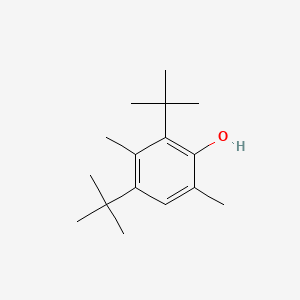

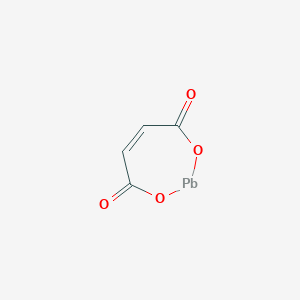

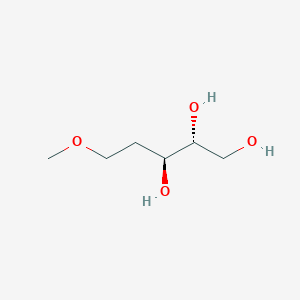
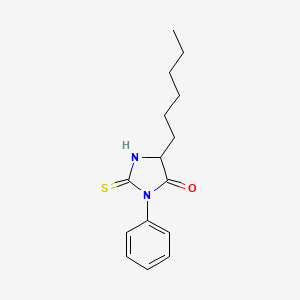
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
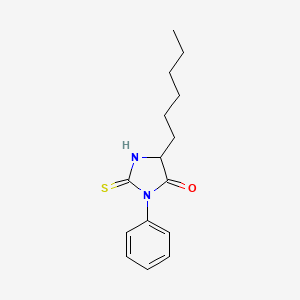
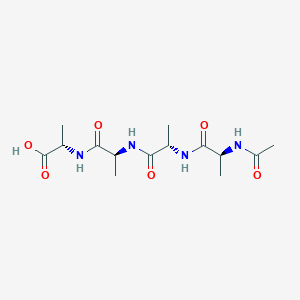

![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
